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For researchers navigating the complex landscape of endocannabinoid signaling, the selective

inhibition of diacylglycerol lipase (DAGL) presents a powerful tool for dissecting the roles of its

primary product, 2-arachidonoylglycerol (2-AG). LEI-106 has emerged as a notable compound

in this field. This guide provides a detailed comparison of the specificity of LEI-106 against

other commonly used DAGL inhibitors, supported by experimental data to aid researchers in

selecting the most appropriate tool for their studies.

Overview of Diacylglycerol Lipase and its Inhibitors
Diacylglycerol lipases, primarily DAGLα and DAGLβ, are key enzymes in the biosynthesis of 2-

AG, a major endocannabinoid that modulates a wide array of physiological processes through

the activation of cannabinoid receptors.[1] The development of inhibitors for these enzymes

has been crucial for understanding the functional significance of the 2-AG signaling pathway.

However, achieving high specificity remains a significant challenge, with many inhibitors

exhibiting off-target activity against other serine hydrolases involved in endocannabinoid

metabolism, such as α/β-hydrolase domain 6 (ABHD6), monoacylglycerol lipase (MAGL), and

fatty acid amide hydrolase (FAAH).

Comparative Specificity of DAGL Inhibitors
The ideal DAGL inhibitor offers high potency for its intended target while minimizing interactions

with other enzymes. The following sections and data table compare LEI-106 to other inhibitors

based on their reported inhibitory concentrations (IC50) and known off-target effects.
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LEI-106
LEI-106 is a potent inhibitor of DAGLα.[2] Notably, it also demonstrates significant inhibitory

activity against ABHD6, an enzyme that also contributes to 2-AG hydrolysis. This dual-target

profile makes LEI-106 a unique tool for studying the combined effects of inhibiting both the

synthesis and a degradation pathway of 2-AG.[2] However, this lack of selectivity means it is

not suitable for studies aiming to isolate the effects of DAGLα inhibition alone. The IC50 of LEI-
106 for DAGLα is reported to be 18 nM, while its IC50 for ABHD6 is 0.8 µM.[3]

DH-376
DH-376 is a highly potent dual inhibitor of both DAGLα and DAGLβ, with IC50 values in the low

nanomolar range (3-8 nM).[4][5] Like LEI-106, it also potently inhibits ABHD6.[6][7] Its broad

activity across both DAGL isoforms and ABHD6 makes it a powerful tool for robustly

decreasing 2-AG signaling, but it lacks the specificity needed to dissect the individual roles of

these enzymes.[7]

KT109
KT109 stands out as a potent and isoform-selective inhibitor of DAGLβ, exhibiting an IC50 of

42 nM.[8][9] It displays a significant, approximately 60-fold selectivity for DAGLβ over DAGLα.

[8][9] This makes KT109 a valuable tool for investigating the specific functions of DAGLβ,

particularly in peripheral tissues and immune cells where it is more prominently expressed.[10]

While it shows negligible activity against FAAH and MAGL, some off-target activity has been

noted against PLA2G7 and ABHD6 at higher concentrations.[8][11]

OMDM-188
OMDM-188 is a potent, irreversible inhibitor of both DAGLα and DAGLβ.[12][13] While it offers

improved selectivity against FAAH and MAGL compared to earlier broad-spectrum serine

hydrolase inhibitors like tetrahydrolipstatin (THL), it is known to have off-target antagonistic

activity at the CB1 receptor at micromolar concentrations.[13] This potential for direct

cannabinoid receptor interaction necessitates careful interpretation of results obtained with this

compound.
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RHC80267 is one of the earliest described DAGL inhibitors. However, it is characterized by

weak potency and a lack of selectivity, inhibiting multiple other serine hydrolases.[13][14] Due

to its poor specificity, it is generally considered unsuitable for precise studies of DAGL function.

[13]

Quantitative Comparison of Inhibitor Potency and
Selectivity
The following table summarizes the inhibitory potency (IC50) of LEI-106 and other DAGL

inhibitors against their primary targets and key off-targets.

Inhibitor
DAGLα IC50
(nM)

DAGLβ IC50
(nM)

ABHD6 IC50
(nM)

Other Notable
Off-Targets
(IC50/Ki)

LEI-106 18[3] - 800[3] -

DH-376 6[15] 3-8[4]
Potent

inhibitor[6][7]
CES1/2, HSL[5]

KT109 ~2500 42[8]

Inhibits at higher

concentrations[1

1]

PLA2G7 (1 µM)

[8]

OMDM-188
Potent

inhibitor[12]

Potent

inhibitor[13]
-

CB1 Receptor

(Ki = 6 µM)[13]

RHC80267

Weak inhibitor

(~30-100 µM

required for

inhibition)[14]

Weak

inhibitor[14]
-

FAAH,

Lipoprotein

Lipase, and

others[13][14]

Note: IC50 values can vary depending on the assay conditions. This table provides a summary

for comparative purposes. "-" indicates data not readily available in the searched sources.

Visualizing Pathways and Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://scholarlypublications.universiteitleiden.nl/access/item%3A3188876/view
https://pmc.ncbi.nlm.nih.gov/articles/PMC2634297/
https://scholarlypublications.universiteitleiden.nl/access/item%3A3188876/view
https://www.benchchem.com/product/b608514?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11826068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11826068/
https://www.pnas.org/doi/10.1073/pnas.1522364112
https://www.dcchemicals.com/coa/COA_DC20953.html
https://www.medchemexpress.com/dh-376.html
https://www.researchgate.net/figure/n-vivo-activity-and-selectivity-of-DH376-DO34-and-DO53-in-mice-A-C-Dose-dependent_fig1_287109665
https://pmc.ncbi.nlm.nih.gov/articles/PMC9971001/
https://www.medchemexpress.com/kt109.html
https://www.researchgate.net/figure/KT109-inhibits-rat-DAGLb-in-vitro-and-in-vivo_fig1_323552721
https://www.researchgate.net/figure/KT109-inhibits-rat-DAGLb-in-vitro-and-in-vivo_fig1_323552721
https://www.medchemexpress.com/kt109.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3800453/
https://scholarlypublications.universiteitleiden.nl/access/item%3A3188876/view
https://scholarlypublications.universiteitleiden.nl/access/item%3A3188876/view
https://pmc.ncbi.nlm.nih.gov/articles/PMC2634297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2634297/
https://scholarlypublications.universiteitleiden.nl/access/item%3A3188876/view
https://pmc.ncbi.nlm.nih.gov/articles/PMC2634297/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To better understand the context of DAGL inhibition and the methods used to assess specificity,

the following diagrams are provided.

Competitive ABPP for Inhibitor Specificity

Brain Proteome Lysate

Pre-incubation

Test Inhibitor (e.g., LEI-106)

Probe Labeling

Broad-Spectrum Probe (e.g., FP-Rh)

SDS-PAGE & Gel Imaging

Quantify Target Engagement & Off-Target Inhibition

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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